molecular formula C19H12F3N3O5 B2552754 2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 744229-78-5

2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide

Número de catálogo: B2552754
Número CAS: 744229-78-5
Peso molecular: 419.316
Clave InChI: AVSREDOKTPLSOU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a 2,3-dihydro-1,4-benzodioxin core substituted with a nitro group at position 7, a cyano group at the α-position of the enamide moiety, and a 2-(trifluoromethyl)phenyl group at the β-position.

Propiedades

IUPAC Name

2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O5/c20-19(21,22)13-4-2-1-3-11(13)7-12(10-23)18(26)24-14-8-16-17(30-6-5-29-16)9-15(14)25(27)28/h1-4,7-9H,5-6H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSREDOKTPLSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])NC(=O)C(=CC3=CC=CC=C3C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

2-Cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic compound with notable biological activities, particularly in the fields of microbiology and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide
  • Molecular Formula : C19H12F3N3O5
  • Molecular Weight : 419.3 g/mol
  • CAS Number : 744229-78-5

The compound exhibits significant antibacterial activity , particularly against Bacillus subtilis and Escherichia coli. It is believed to target key proteins or enzymes involved in bacterial growth and survival. The proposed mechanisms include:

  • Inhibition of Cell Wall Synthesis : Disruption of peptidoglycan formation.
  • Interference with Protein Synthesis : Binding to ribosomal subunits.
  • DNA Replication Inhibition : Targeting DNA gyrase or topoisomerases.

Biological Activity Data

Bacterial StrainInhibition Percentage (%)
Bacillus subtilis60.04
Escherichia coli58.75

The above table summarizes the inhibition percentages observed in biofilm growth assays for the compound against common bacterial strains, indicating its potential as an antibacterial agent .

Case Studies and Research Findings

Recent studies have explored various aspects of the biological activity of this compound:

  • Antibacterial Efficacy :
    • A study demonstrated that the compound effectively inhibited biofilm formation in Bacillus subtilis and Escherichia coli, suggesting its potential use in treating biofilm-associated infections .
  • Mechanistic Studies :
    • Research on the interaction between this compound and bacterial enzymes has shown that it acts as a competitive inhibitor, which could lead to new antibiotic development strategies .
  • Proteomics Applications :
    • The compound is utilized in proteomics research due to its ability to modify protein functions selectively, making it a valuable tool for studying protein interactions and functions in cellular processes .

Comparative Analysis with Similar Compounds

The biological activity of 2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide can be compared with other cyanoacetamide derivatives:

Compound NameAntibacterial ActivityUnique Features
2-Cyano-N-(7-nitro-2,3-dihydro-benzodioxin)ModerateSimilar structure but different substituents
N-Heterocyclic CyanoacetamidesVariableDiverse applications in drug design

This comparative analysis highlights the unique structural features that contribute to the distinct biological activities observed in this class of compounds.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a detailed comparison with the closest analog identified in available literature:

Table 1: Comparative Analysis of Structural Analogs

Property 2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
Molecular Formula Hypothesized: C₁₉H₁₃F₃N₃O₄ C₂₃H₂₅N₃O₃
Molecular Weight ~444.3 g/mol 391.46 g/mol
Key Functional Groups Nitro, cyano, trifluoromethyl, benzodioxin, enamide Methoxy, dimethylaminomethyl, benzodioxin, pyridinamine
Solubility (Predicted) Low (due to nitro and trifluoromethyl groups) Moderate (dimethylamino group may enhance aqueous solubility)
Hypothesized Biological Activity Potential kinase inhibition or electrophile-targeted pathways Possible GPCR modulation (dimethylamino group suggests basicity)

Key Observations:

Structural Differences: The presence of nitro and trifluoromethyl groups in the target compound contrasts with the methoxy and dimethylaminomethyl groups in the analog. These substituents significantly alter electronic properties:

  • Trifluoromethyl groups increase lipophilicity (logP) and metabolic resistance, whereas dimethylaminomethyl groups introduce basicity and solubility .

Molecular Weight and Drug-Likeness :

  • The target compound (~444 g/mol) exceeds the typical threshold for orally bioavailable drugs (500 g/mol), suggesting challenges in absorption. In contrast, the analog (391 g/mol) aligns more closely with Lipinski’s rules.

Biological Implications: The cyano-enamide moiety in the target compound may act as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes (e.g., kinases). This mechanism is absent in the analog, which lacks electrophilic reactivity.

Research Findings and Limitations

  • Synthetic Accessibility : The nitro and trifluoromethyl groups in the target compound likely require specialized reagents (e.g., trifluoromethylation agents, nitration conditions), increasing synthetic complexity compared to the analog .
  • Toxicity Concerns: Reactive groups like cyano-enamides may pose off-target toxicity risks, necessitating rigorous safety profiling.

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves three key steps:

Substitution Reaction: React 7-nitro-1,4-benzodioxin derivatives with trifluoromethylphenyl precursors under alkaline conditions to introduce the aryl group. For example, analogous methods use potassium carbonate as a base to facilitate nucleophilic substitution (e.g., propargyl bromide reactions in ).

Nitro Reduction: Reduce the nitro group using iron powder under acidic conditions (e.g., HCl or H₂SO₄) to generate the aniline intermediate, similar to protocols in .

Enamide Formation: Condense the intermediate with cyanoacetic acid using condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI ( ).

Optimization Strategies:

  • Temperature Control: Maintain <50°C during condensation to minimize side reactions.
  • Catalyst Screening: Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in substitution steps.
  • Purification: Employ column chromatography with silica gel (hexane:ethyl acetate gradients) for high-purity yields .

Advanced: How can researchers resolve discrepancies in bioactivity data across batches?

Methodological Answer:
Discrepancies may arise from:

  • Purity Variations: Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities.
  • Polymorphism: Characterize crystalline forms via X-ray diffraction (SHELXL refinement in ) and compare dissolution rates.
  • Batch-Specific Artifacts: Replicate syntheses under controlled conditions (e.g., inert atmosphere) to exclude oxidation byproducts.

Case Study: A 2021 study on nitroaromatic compounds () resolved bioactivity inconsistencies by correlating NMR-identified impurities (e.g., hydrolyzed enamide) with reduced potency .

Basic: Which analytical methods are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • ¹H/¹³C NMR: Identify enamide protons (δ 6.5–7.5 ppm) and benzodioxin carbons (δ 140–150 ppm).
    • FT-IR: Confirm cyano (C≡N stretch ~2200 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) groups ( ).
  • Purity Assessment:
    • HPLC-DAD: Use a C18 column with UV detection at 254 nm (acetonitrile:water = 70:30).
    • Elemental Analysis: Verify C, H, N, and F content within ±0.3% of theoretical values .

Advanced: What is the mechanistic role of the nitro group in bioactivity and reactivity?

Methodological Answer:

  • Electron-Withdrawing Effects: The nitro group increases electrophilicity at the benzodioxin ring, enhancing interactions with biological nucleophiles (e.g., cysteine residues in enzymes).
  • Redox Activity: Nitro reduction to an amine ( ) may generate reactive intermediates, as seen in prodrug activation (e.g., antimicrobial agents in ).

Experimental Validation: Synthesize analogs with -NO₂ replaced by -H or -OCH₃ and compare inhibition constants (Kᵢ) in enzyme assays .

Basic: How is X-ray crystallography applied to determine this compound’s structure?

Methodological Answer:

Crystal Growth: Use vapor diffusion (e.g., ethyl acetate/diethyl ether) to obtain single crystals.

Data Collection: Perform at 100 K with Mo-Kα radiation (λ = 0.71073 Å).

Refinement: Use SHELXL ( ) for least-squares refinement. Key parameters:

  • R-factor < 5% for high-resolution (<1.0 Å) data.
  • Validate hydrogen bonding (e.g., enamide N-H⋯O=C interactions) .

Advanced: How can computational models predict biological interactions?

Methodological Answer:

  • QSAR/QSPR: Use quantum-chemical descriptors (e.g., HOMO-LUMO gap) to correlate electronic properties with bioactivity ( ).
  • Molecular Docking: Simulate binding to targets (e.g., COX-2) using AutoDock Vina. Limitations include neglecting solvent effects and protein flexibility.

Case Study: A 2022 study on trifluoromethylbenzamides () combined docking with MD simulations to validate binding modes .

Basic: What side reactions occur during enamide formation, and how are they mitigated?

Methodological Answer:

  • Common Side Reactions:
    • Hydrolysis of the cyano group to carboxylic acid under acidic conditions.
    • Michael addition of amines to the α,β-unsaturated enamide.
  • Mitigation Strategies:
    • Use anhydrous solvents (e.g., THF) and molecular sieves.
    • Add triethylamine to scavenge acids ( ).

Advanced: How can Design of Experiments (DoE) optimize multi-step syntheses?

Methodological Answer:

  • Factor Screening: Use Plackett-Burman designs to identify critical variables (e.g., temperature, catalyst loading).
  • Response Surface Methodology (RSM): Optimize yield and purity via central composite designs.

Case Study: A flow-chemistry study ( ) applied DoE to maximize diazomethane synthesis efficiency, reducing reaction time by 40% .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.